Bulk Resistivity of iCVD Poly(V3D3) vs. Parylene‑C for Chronic Neural Implants
Poly(V3D3) films synthesized by iCVD exhibit a bulk resistivity of 4 × 10¹⁵ Ω·cm, which exceeds the resistivity of Parylene‑C, the incumbent material for insulating chronically implanted neural devices [1]. Under physiological soak conditions with constant electrical bias, poly(V3D3) maintained its insulating properties for over 2 years [1].
| Evidence Dimension | Bulk electrical resistivity (Ω·cm) |
|---|---|
| Target Compound Data | 4 × 10¹⁵ Ω·cm (poly(V3D3)) |
| Comparator Or Baseline | Parylene‑C: ~8.8 × 10¹⁶ Ω·cm (reported range); the reference explicitly states poly(V3D3) exceeds Parylene‑C |
| Quantified Difference | Poly(V3D3) resistivity reported to exceed that of Parylene‑C (exact Parylene‑C value depends on measurement protocol) |
| Conditions | iCVD‑deposited poly(V3D3) films; physiological saline soak, constant electrical bias, >2 year duration |
Why This Matters
For procurement decisions involving implantable bioelectronics, poly(V3D3) offers a validated, hydrolytically stable insulation that outperforms the industry‑standard Parylene‑C in resistivity while adding iCVD conformality.
- [1] O'Shaughnessy, W. S.; Murthy, S. K.; Edell, D. J.; Gleason, K. K. Stable Biopassive Insulation Synthesized by Initiated Chemical Vapor Deposition of Poly(1,3,5-trivinyltrimethylcyclotrisiloxane). Biomacromolecules 2007, 8, 2564–2570. View Source
